2-{[5-(2-呋喃基)-1,3,4-恶二唑-2-基]硫代}-1-(5-甲基-2-呋喃基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE is a useful research compound. Its molecular formula is C13H10N2O4S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone is 290.03612798 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌的应用
- 恶二唑衍生物,包括那些在结构上与指定化合物相关的衍生物,已显示出显著的抗菌和抗真菌活性。例如,已经合成了一些特定的恶二唑化合物,并证明了它们对结核分枝杆菌(包括对异烟肼耐药的菌株)具有有效的抗分枝杆菌活性,突出了它们在治疗结核病中的潜力 (Ali & Shaharyar, 2007)。此外,某些四唑衍生物表现出强烈的抗念珠菌作用,且细胞毒性最小,表明它们可用于对抗真菌感染 (Kaplancıklı 等人,2014)。
抗结核药
- 研究重点是开发恶二唑-2-基硫代化合物作为抗结核药。已经合成具有恶二唑部分的化合物,并测试了它们对结核分枝杆菌的功效,某些衍生物显示出作为结核病潜在治疗方法的希望 (Mir, Siddiqui, & Comrie, 1991)。
抗癌药
- 恶二唑衍生物也因其潜在的抗癌特性而受到探索。一项研究使用以恶二唑部分为构建模块的化合物合成了噻唑基(腙乙基)噻唑,证明了对乳腺癌细胞具有显著的抗肿瘤活性,表明它们具有作为抗乳腺癌药的潜力 (Mahmoud 等人,2021)。
缓蚀
- 在材料科学的背景下,已经研究了恶二唑衍生物的缓蚀性能。具体来说,衍生物已显示出在硫酸中保护低碳钢的功效,表明它们在工业应用中可防止腐蚀 (Ammal, Prajila, & Joseph, 2018)。
属性
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(5-methylfuran-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-8-4-5-10(18-8)9(16)7-20-13-15-14-12(19-13)11-3-2-6-17-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWSSDDJVPAHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。